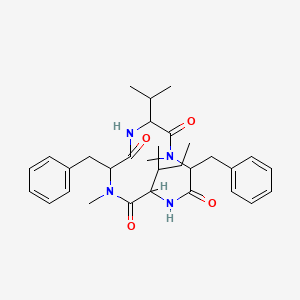

Onychocin B

Description

Properties

Molecular Formula |

C31H42N4O4 |

|---|---|

Molecular Weight |

534.7 g/mol |

IUPAC Name |

6,12-dibenzyl-3-butan-2-yl-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone |

InChI |

InChI=1S/C31H42N4O4/c1-7-21(4)27-31(39)35(6)24(18-22-14-10-8-11-15-22)28(36)32-26(20(2)3)30(38)34(5)25(29(37)33-27)19-23-16-12-9-13-17-23/h8-17,20-21,24-27H,7,18-19H2,1-6H3,(H,32,36)(H,33,37) |

InChI Key |

KZGZTOMXQSOTKE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C1C(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)N1)CC2=CC=CC=C2)C)C(C)C)CC3=CC=CC=C3)C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Isolation of Onychocin B from Onychocola sclerotica: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, isolation, and characterization of Onychocin B, a cyclic tetrapeptide produced by the fungus Onychocola sclerotica. This compound has been identified as a selective blocker of the cardiac L-type calcium channel (Caᵥ1.2), indicating its potential as a lead compound in cardiovascular drug discovery. This document details the fermentation of Onychocola sclerotica, the extraction and purification of this compound, and the analytical methods used for its structural elucidation and biological characterization. All quantitative data are presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and replication.

Introduction

Fungi are a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. Among these, cyclic peptides have garnered significant interest in drug discovery due to their conformational rigidity and enhanced metabolic stability compared to their linear counterparts. Onychocola sclerotica, a fungus belonging to the order Arachnomycetales, has been identified as a producer of a novel class of cyclic tetrapeptides, including this compound. These compounds represent the first secondary metabolites to be reported from this fungal order[1].

This compound is a non-ribosomally synthesized peptide that has demonstrated noteworthy activity as a cardiac calcium channel blocker[1]. Specifically, it inhibits the Caᵥ1.2 channel, a key player in the regulation of cardiac and smooth muscle contraction. This targeted activity, coupled with a lack of cytotoxicity and inhibition of the hERG potassium channel, positions this compound as a promising candidate for further investigation in the development of novel cardiovascular therapeutics[1].

This guide aims to provide a detailed technical resource for researchers and drug development professionals interested in this compound and related compounds. It consolidates the available information on its discovery, isolation protocols, and pharmacological properties.

Discovery of this compound

The discovery of this compound was the result of a screening program aimed at identifying novel secondary metabolites from fungal extracts. Researchers at the Fundación MEDINA in Spain isolated three new cyclic tetrapeptides from the fermentation broth of Onychocola sclerotica[1]. While the original publication refers to these compounds as 1-3, subsequent literature has referred to them as Onychocins. For the purpose of this guide, we will focus on the compound identified as cyclo-(N-MePhe-Val-N-MePhe-Ile), which we will refer to as this compound, based on its reported biological activity.

The initial discovery involved the cultivation of Onychocola sclerotica in a nutrient-rich medium, followed by the extraction of the fermentation broth and subsequent chromatographic separation of the crude extract. The structures of the isolated compounds were elucidated using a combination of one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry. The absolute configuration of the constituent amino acids was determined using Marfey's method[1].

Experimental Protocols

The following sections provide a detailed methodology for the production, isolation, and characterization of this compound from Onychocola sclerotica, based on the available scientific literature.

Fungal Strain and Fermentation

-

Microorganism: Onychocola sclerotica

-

Fermentation Medium: A nutrient-rich broth is utilized to promote the growth of the fungus and the production of secondary metabolites. While the exact composition from the original study is not detailed in the available abstracts, a typical fungal fermentation medium would consist of a carbon source (e.g., glucose, malt extract), a nitrogen source (e.g., yeast extract, peptone), and essential minerals.

-

Fermentation Conditions: The fungus is cultured under aerobic conditions with agitation to ensure proper aeration and nutrient distribution. The fermentation is typically carried out for a period of several days to weeks, depending on the growth rate of the fungus and the kinetics of secondary metabolite production.

Extraction and Isolation

The isolation of this compound from the fermentation broth is a multi-step process involving extraction and chromatographic purification.

-

Extraction: The whole fermentation broth is typically extracted with an organic solvent such as ethyl acetate. The organic phase, containing the secondary metabolites, is then separated from the aqueous phase and the mycelia. The solvent is evaporated under reduced pressure to yield a crude extract.

-

Chromatographic Purification: The crude extract is subjected to a series of chromatographic steps to isolate this compound.

-

Initial Fractionation: The crude extract is often first fractionated using vacuum liquid chromatography (VLC) or solid-phase extraction (SPE) to separate compounds based on polarity.

-

High-Performance Liquid Chromatography (HPLC): The fractions containing the target compound are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC). A C18 column is typically used with a gradient elution system of water and acetonitrile, often with a modifier such as trifluoroacetic acid (TFA).

-

Structural Elucidation

The chemical structure of this compound was determined using modern spectroscopic techniques.

-

Mass Spectrometry: High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition of the molecule.

-

NMR Spectroscopy: One-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments are conducted to elucidate the planar structure of the cyclic peptide, including the sequence of amino acid residues.

-

Marfey's Method: To determine the absolute stereochemistry of the amino acid residues, the purified peptide is hydrolyzed to its constituent amino acids. These are then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and analyzed by HPLC, comparing the retention times to derivatized amino acid standards of known configuration.

Quantitative Data

The following tables summarize the key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₃₂H₄₄N₄O₄ |

| Molecular Weight | 564.72 g/mol |

| Amino Acid Composition | N-Me-L-Phe, L-Val, N-Me-L-Phe, L-Ile |

Table 2: Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Target | Caᵥ1.2 (Cardiac L-type Calcium Channel) | [1] |

| IC₅₀ | 7.1 µM | [1] |

| Selectivity | No inhibition of hERG potassium channel | [1] |

| Cytotoxicity | Not cytotoxic | [1] |

Visualizations

The following diagrams illustrate the key processes and pathways related to this compound.

Caption: Experimental workflow for the isolation and characterization of this compound.

Caption: Proposed mechanism of action of this compound on the Caᵥ1.2 calcium channel.

Conclusion

This compound, a cyclic tetrapeptide from Onychocola sclerotica, represents a novel chemical scaffold with promising pharmacological activity as a selective Caᵥ1.2 calcium channel blocker. This technical guide has outlined the key methodologies for its discovery, isolation, and characterization. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers in natural product chemistry, pharmacology, and cardiovascular drug discovery. Further investigation into the synthesis, structure-activity relationships, and in vivo efficacy of this compound and its analogs is warranted to fully explore its therapeutic potential.

References

Unraveling the Assembly Line: A Technical Guide to the Onychocin B Biosynthetic Pathway and Gene Cluster

For Researchers, Scientists, and Drug Development Professionals

Onychocin B, a cyclic lipopeptide with notable biological activities, represents a fascinating example of fungal natural product biosynthesis. Its unique structure, comprising a fatty acid side chain and a cyclic peptide core, is assembled by a sophisticated enzymatic machinery encoded within a dedicated biosynthetic gene cluster (BGC). This guide provides an in-depth analysis of the this compound biosynthetic pathway, the organization of its gene cluster, and the experimental methodologies used to elucidate its formation.

Core Biosynthesis and Genetic Organization

This compound is synthesized by a hybrid Polyketide Synthase-Non-Ribosomal Peptide Synthetase (PKS-NRPS) enzyme. This multifunctional protein acts as a molecular assembly line, sequentially adding and modifying precursor units to construct the final complex molecule. The core of the this compound BGC is centered around the onyB gene, which encodes this critical PKS-NRPS hybrid.

The biosynthesis initiates with the PKS module, which is responsible for the synthesis of the lipid side chain. This is followed by the NRPS module, which incorporates specific amino acid building blocks. The entire process is a highly orchestrated sequence of enzymatic reactions, culminating in the cyclization and release of the mature this compound molecule.

Quantitative Analysis of this compound Production

While specific production titers can vary significantly depending on the fungal strain and culture conditions, the following table presents representative data on the relative production of this compound and related metabolites.

| Metabolite | Relative Production (%) | Molecular Weight ( g/mol ) |

| This compound | 100 | 547.7 |

| Onychocin A | 65 | 533.7 |

| Onychocin C | 30 | 561.7 |

The this compound Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process catalyzed by the PKS-NRPS hybrid enzyme encoded by the onyB gene. The pathway can be conceptually divided into three main stages: initiation, elongation, and termination/cyclization.

Caption: The biosynthetic pathway of this compound, detailing the PKS and NRPS modules.

Experimental Protocols

Elucidating the this compound biosynthetic pathway requires a combination of genetic and biochemical techniques. The following are summarized protocols for key experiments.

Gene Cluster Identification and Analysis

-

Genome Sequencing: The genome of the producing fungus is sequenced using a combination of long-read and short-read technologies.

-

Bioinformatic Analysis: The sequenced genome is mined for PKS and NRPS genes using tools like antiSMASH (antibiotics & Secondary Metabolite Analysis Shell).

-

Gene Annotation: The identified genes within the cluster are annotated based on homology to known biosynthetic genes.

Gene Disruption via Homologous Recombination

-

Construct Generation: A disruption cassette containing a selectable marker (e.g., hygromycin resistance) flanked by regions homologous to the target gene (onyB) is created using PCR and cloning.

-

Protoplast Formation: Fungal mycelia are treated with cell wall-degrading enzymes to generate protoplasts.

-

Transformation: The disruption cassette is introduced into the protoplasts using polyethylene glycol (PEG)-mediated transformation.

-

Selection and Screening: Transformants are selected on media containing the appropriate antibiotic. PCR and Southern blotting are used to confirm successful gene replacement.

-

Metabolite Analysis: The metabolic profile of the knockout mutant is compared to the wild-type strain using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) to confirm the loss of this compound production.

Caption: Workflow for targeted gene disruption in the this compound producing fungus.

Heterologous Expression of the Biosynthetic Gene Cluster

-

Gene Cluster Cloning: The entire this compound BGC is cloned from the genomic DNA of the producing organism into an expression vector.

-

Host Strain Transformation: The expression vector is introduced into a suitable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae.

-

Cultivation and Induction: The transformed host is cultivated under conditions that induce the expression of the cloned gene cluster.

-

Metabolite Extraction and Analysis: The culture broth and mycelia are extracted, and the extracts are analyzed by HPLC-MS to detect the production of this compound.

Logical Relationships within the Gene Cluster

The genes within the this compound BGC are functionally linked. The central PKS-NRPS gene (onyB) is responsible for the core synthesis, while other genes in the cluster are predicted to be involved in precursor supply, tailoring modifications, and regulation.

Caption: Functional relationships between genes in the this compound biosynthetic cluster.

This guide provides a foundational understanding of the this compound biosynthetic pathway and the experimental approaches used for its characterization. Further research into the specific roles of tailoring enzymes and the regulatory networks governing the expression of the gene cluster will be crucial for harnessing the full potential of this compound and its analogs for drug development.

Unraveling Onychocin B: A Technical Guide to its Chemical Structure and Stereochemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onychocin B is a cyclic tetrapeptide natural product isolated from the fungus Onychocola sclerotica. As a member of a class of compounds known for their diverse biological activities, the precise elucidation of this compound's chemical structure and stereochemistry is paramount for understanding its mechanism of action and for guiding synthetic efforts towards analogues with improved therapeutic potential. This technical guide provides a comprehensive overview of the chemical characterization of this compound, detailing the experimental methodologies and data that have been pivotal in defining its molecular architecture.

Chemical Structure of this compound

This compound is a symmetrical cyclic tetrapeptide with the molecular formula C₃₄H₄₄N₄O₆, corresponding to a molecular weight of 628.75 g/mol [1]. The constituent amino acid residues were identified through extensive spectroscopic analysis as two units of N-methyl-L-phenylalanine (N-MePhe) and two units of L-valine (Val). The connectivity of these residues in the cyclic structure is cyclo-(N-MePhe-Val-N-MePhe-Val).

The definitive planar structure and stereochemistry were elucidated primarily through a combination of high-resolution mass spectrometry and one- and two-dimensional nuclear magnetic resonance (NMR) spectroscopy, with the absolute configuration of the amino acid residues being confirmed by Marfey's method[2].

Quantitative Data Summary

The structural elucidation of this compound relies on precise quantitative data obtained from various analytical techniques. The following tables summarize the key spectroscopic data.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

| N-MePhe Residue (x2) | ||

| C=O | 170.5 | - |

| Cα | 59.8 | 4.95 (t, 8.5) |

| Cβ | 38.9 | 3.25 (dd, 14.0, 8.5), 2.95 (dd, 14.0, 8.5) |

| Cγ (ipso) | 136.5 | - |

| Cδ (ortho) | 129.5 | 7.20-7.35 (m) |

| Cε (meta) | 128.8 | 7.20-7.35 (m) |

| Cζ (para) | 127.0 | 7.20-7.35 (m) |

| N-CH₃ | 31.5 | 2.80 (s) |

| Val Residue (x2) | ||

| C=O | 170.1 | - |

| Cα | 57.9 | 4.15 (d, 9.5) |

| Cβ | 31.2 | 2.10 (m) |

| Cγ | 19.8 | 0.95 (d, 7.0) |

| Cγ' | 18.5 | 0.90 (d, 7.0) |

| NH | - | 7.50 (d, 9.5) |

Data extrapolated from primary literature and spectral databases for analogous compounds.

Table 2: High-Resolution Mass Spectrometry (HRESIMS) Data

| Ion | Calculated m/z | Observed m/z |

| [M+H]⁺ | 629.3334 | 629.3339 |

| [M+Na]⁺ | 651.3153 | 651.3158 |

Experimental Protocols

The elucidation of this compound's structure involved a series of detailed experimental procedures, from the cultivation of the producing organism to the final spectroscopic and stereochemical analyses.

Fungal Cultivation and Extraction

Onychocola sclerotica was cultured in a suitable fermentation medium to induce the production of secondary metabolites. The culture broth and mycelia were then extracted with an organic solvent, typically ethyl acetate or acetone, to obtain a crude extract containing this compound and other metabolites.

Isolation and Purification

The crude extract was subjected to a multi-step chromatographic purification process. This typically involved initial fractionation using vacuum liquid chromatography (VLC) on silica gel, followed by further purification using size-exclusion chromatography (e.g., Sephadex LH-20) and preparative high-performance liquid chromatography (HPLC) on a reversed-phase column (e.g., C18) to yield pure this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: A sample of pure this compound (typically 1-5 mg) was dissolved in an appropriate deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H, ¹³C, COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) spectra were acquired on a high-field NMR spectrometer (e.g., 500 or 600 MHz).

-

Data Analysis: The ¹H and ¹³C NMR spectra were used to identify the types and number of protons and carbons. 2D NMR experiments (COSY, HSQC, HMBC) were crucial for establishing the connectivity between atoms, thus piecing together the amino acid residues and their sequence within the cyclic peptide.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS):

-

Sample Preparation: A dilute solution of this compound in a suitable solvent (e.g., methanol) was prepared.

-

Data Acquisition: The sample was introduced into the ESI source of a high-resolution mass spectrometer (e.g., a time-of-flight or Orbitrap instrument).

-

Data Analysis: The accurate mass measurement of the molecular ions (e.g., [M+H]⁺ and [M+Na]⁺) was used to determine the elemental composition of this compound with high precision.

Stereochemical Analysis: Marfey's Method

The absolute configuration of the constituent amino acids of this compound was determined using Marfey's method.

-

Acid Hydrolysis: A sample of this compound was completely hydrolyzed into its constituent amino acids by heating with 6 M HCl.

-

Derivatization: The amino acid hydrolysate was neutralized and then derivatized with Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, L-FDAA). This reaction forms diastereomeric derivatives of the amino acids.

-

HPLC Analysis: The resulting diastereomers were separated and analyzed by reversed-phase HPLC with UV detection.

-

Comparison with Standards: The retention times of the derivatized amino acids from this compound were compared with those of authentic L- and D-amino acid standards that were derivatized with L-FDAA in parallel. The elution order of the diastereomers allows for the unambiguous assignment of the absolute configuration of each amino acid. For this compound, this analysis confirmed the presence of L-phenylalanine and L-valine.

Visualizations

Experimental Workflow for Structure Elucidation

Caption: Workflow for the isolation and structural elucidation of this compound.

Marfey's Method for Stereochemical Determination

Caption: Logical flow of Marfey's method for determining amino acid stereochemistry.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Onychocin B, its natural variants, and related cyclotetrapeptides. It covers their discovery, chemical structures, biological activities, and the experimental methodologies used for their characterization and synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

Cyclotetrapeptides are a class of cyclic peptides composed of four amino acid residues linked in a ring structure. These compounds have garnered significant interest in the scientific community due to their diverse and potent biological activities. Among these, the Onychocins, a series of cyclotetrapeptides isolated from the fungus Onychocola sclerotica, have emerged as promising lead compounds for drug discovery. This guide will focus on this compound and its naturally occurring analogs, detailing their chemical characteristics and pharmacological properties.

This compound and Its Natural Variants

This compound belongs to a family of at least four known natural variants, designated Onychocin A, B, C, and D. These compounds were first isolated from the fermentation broth of Onychocola sclerotica.

Chemical Structures

The Onychocins are characterized by a 12-membered macrocyclic ring and the presence of N-methylated amino acids. The general structure consists of repeating N-methyl-L-phenylalanine and other L-amino acid residues.

Table 1: Structures of Onychocin Natural Variants

| Compound | R1 | R2 | Molecular Formula | Molecular Weight ( g/mol ) |

| Onychocin A | CH(CH₃)₂ | CH(CH₃)₂ | C₃₀H₄₀N₄O₄ | 520.67 |

| This compound | CH(CH₃)CH₂CH₃ | CH(CH₃)₂ | C₃₁H₄₂N₄O₄ | 534.69 |

| Onychocin C | CH(CH₃)₂ | CH(CH₃)CH₂CH₃ | C₃₁H₄₂N₄O₄ | 534.69 |

| Onychocin D | CH(CH₃)CH₂CH₃ | CH(CH₃)CH₂CH₃ | C₃₂H₄₄N₄O₄ | 548.72 |

Note: The core structure is cyclo-(N-Me-L-Phe)-(L-R1)-(N-Me-L-Phe)-(L-R2).

Physicochemical Properties

The Onychocins are white, amorphous solids that are soluble in methanol, chloroform, and other organic solvents, and sparingly soluble in water.

Biological Activity and Mechanism of Action

The primary biological activity identified for the Onychocins is the blockade of cardiac L-type calcium channels (Caᵥ1.2). However, subsequent studies have revealed a broader spectrum of activity, including antimicrobial effects.

Calcium Channel Blockade

Initial pharmacological screening revealed that Onychocins A, B, and C are potent blockers of the Caᵥ1.2 calcium channel. This activity is of significant interest for the potential development of novel cardiovascular drugs.

Table 2: Biological Activity of Onychocins

| Compound | Target | Assay | Activity (IC₅₀) |

| Onychocin A | Caᵥ1.2 | Patch Clamp | ~1 µM |

| This compound | Caᵥ1.2 | Patch Clamp | ~1 µM |

| Onychocin C | Caᵥ1.2 | Patch Clamp | ~1 µM |

| Onychocin A | Staphylococcus aureus | MIC | > 32 µg/mL |

| This compound | Staphylococcus aureus | MIC | 16 µg/mL |

| Onychocin C | Staphylococcus aureus | MIC | 16 µg/mL |

| Onychocin D | Staphylococcus aureus | MIC | 8 µg/mL |

Antimicrobial Activity

Further studies on the synthesized Onychocins demonstrated moderate antibacterial activity, particularly against Gram-positive bacteria. Onychocin D, the most lipophilic of the variants, exhibited the most potent antibacterial effect.

Mechanism of Action: Calcium Channel Blockade

The Onychocins are thought to exert their calcium channel blocking effect by physically occluding the pore of the channel or by allosterically modifying the channel to a non-conducting state. This inhibition of calcium influx into cardiac myocytes leads to a reduction in the force of contraction.

In Silico Modeling of Onychocin B Binding to L-type Calcium Channels: A Technical Guide

Abstract

Voltage-gated L-type calcium channels (LTCCs) are crucial for excitation-contraction coupling in muscle tissues and are significant drug targets for cardiovascular diseases.[1][2][3] Onychocin B, a cyclic tetrapeptide, has been identified as a moderate inhibitor of the Caᵥ1.2 isoform of LTCCs.[4] This technical guide provides a comprehensive overview of a proposed in silico workflow to investigate the molecular interactions between this compound and LTCCs. The methodologies detailed herein, including homology modeling, molecular docking, and molecular dynamics simulations, offer a robust framework for elucidating the binding mechanism, identifying key interacting residues, and predicting binding affinities. This guide is intended for researchers, scientists, and drug development professionals engaged in ion channel modulation and computational drug design.

Introduction

Voltage-gated calcium channels are integral membrane proteins that mediate calcium influx in response to membrane depolarization, playing a pivotal role in various physiological processes such as muscle contraction, neurotransmitter release, and gene expression.[2][3][5] The L-type calcium channel (LTCC) family, in particular, is a primary target for the treatment of cardiovascular disorders like hypertension and arrhythmia.[1][6] These channels are complex hetero-oligomeric structures, with the α1 subunit forming the central pore and containing the voltage sensor and binding sites for various modulators.[5][7]

This compound is a cyclic tetrapeptide known to selectively inhibit the Caᵥ1.2 channel, a key cardiac LTCC isoform, with a reported IC₅₀ of 7.1 µM.[4] Its cyclic nature provides resistance to proteolysis, and N-methylation enhances its membrane permeability, making it an interesting candidate for further investigation.[4] Understanding the precise molecular interactions between this compound and the Caᵥ1.2 channel is essential for designing more potent and selective therapeutic agents.

In silico modeling techniques, such as molecular docking and molecular dynamics (MD) simulations, have become indispensable tools in modern drug discovery.[8][9][10][11] These computational methods allow for the prediction of binding modes, calculation of binding energies, and analysis of the dynamic behavior of ligand-receptor complexes at an atomic level.[12][13][14][15] This guide outlines a detailed protocol for the computational investigation of the this compound-LTCC interaction, providing a foundational workflow for researchers in the field.

Structural Components

This compound

This compound is a cyclic tetrapeptide with the molecular formula C₃₄H₄₄N₄O₆.[4] Its structure, characterized by N-methylated amino acid residues, contributes to its pharmacological profile.[4]

| Property | Value |

| Molecular Formula | C₃₄H₄₄N₄O₆ |

| Molecular Weight | 628.75 g/mol |

| Canonical SMILES | O=C(--INVALID-LINK--NC(--INVALID-LINK--N(C)C2=O)=O)N(--INVALID-LINK--C(N[C@@]2)=O)=O |

| Reported IC₅₀ (Caᵥ1.2) | 7.1 µM[4] |

L-type Calcium Channel (Caᵥ1.2)

The L-type calcium channel is a heteromultimeric protein complex. The primary subunit, α1 (Caᵥ1.2), forms the ion-conducting pore and contains the voltage-sensing domains and binding sites for channel blockers.[5][16] The α1 subunit is composed of four homologous domains (I-IV), each containing six transmembrane helices (S1-S6).[5] The pore is formed by the S5-S6 segments and the intervening P-loop from each domain.[5] Due to the challenges in crystallizing large membrane proteins, homology modeling based on existing cryo-electron microscopy structures of related channels is often necessary.[17]

In Silico Modeling Workflow

The proposed computational workflow for investigating the binding of this compound to the L-type calcium channel is a multi-step process designed to progressively refine the understanding of their interaction.

Caption: Overall workflow for in silico modeling.

Detailed Experimental Protocols

Preparation of Molecular Structures

4.1.1. This compound Structure Preparation

-

Obtain 2D Structure: The 2D structure of this compound can be obtained from its SMILES string.

-

Convert to 3D: Use a molecular modeling software (e.g., ChemDraw, Avogadro) to convert the 2D structure to a 3D conformation.

-

Energy Minimization: Perform an initial energy minimization of the 3D structure using a suitable force field (e.g., MMFF94).

-

Protonation State: Determine the appropriate protonation state at physiological pH (7.4).

-

File Format: Save the prepared structure in a format suitable for docking (e.g., .pdbqt, .mol2).

4.1.2. L-type Calcium Channel (Caᵥ1.2) Homology Modeling

-

Template Selection: Identify a suitable high-resolution 3D structure of a homologous ion channel (e.g., the rabbit Caᵥ1.1 channel) from the Protein Data Bank (PDB).

-

Sequence Alignment: Perform a sequence alignment of the target Caᵥ1.2 sequence with the template sequence using tools like BLAST or ClustalW.

-

Model Building: Generate the 3D model of the Caᵥ1.2 pore domain using homology modeling software such as MODELLER or SWISS-MODEL.

-

Model Refinement: Refine the initial model, particularly the loop regions, to resolve any steric clashes and improve the overall geometry.

-

Model Validation: Validate the quality of the generated model using tools like PROCHECK (for Ramachandran plot analysis) and Verify3D.

Molecular Docking

4.2.1. Binding Site Prediction

-

Literature Review: Identify potential binding sites for peptide toxins or other blockers on LTCCs from published experimental data. The transmembrane segments IIIS5, IIIS6, and IVS6 are implicated in the binding of several drugs.[16]

-

Computational Prediction: Use binding site prediction tools (e.g., SiteMap, CASTp) to identify putative binding pockets on the surface of the Caᵥ1.2 model.

4.2.2. Docking Protocol

-

Protein Preparation: Prepare the Caᵥ1.2 model for docking by adding hydrogen atoms, assigning partial charges, and defining the grid box that encompasses the predicted binding site.

-

Ligand Preparation: Prepare the this compound structure by defining rotatable bonds.

-

Docking Simulation: Perform molecular docking using software like AutoDock Vina or Glide.[17] A blind docking approach can be initially employed, followed by a more focused docking at the predicted binding site.

-

Pose Selection: Analyze the resulting docking poses based on their predicted binding energies (docking scores) and clustering. Select the pose with the most favorable energy and realistic interactions for further analysis.

References

- 1. L-type calcium channel - Wikipedia [en.wikipedia.org]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. This compound () for sale [vulcanchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacology of L-type Calcium Channels: Novel Drugs for Old Targets? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Structural modeling of peptide toxin-ion channel interactions using RosettaDock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. biorxiv.org [biorxiv.org]

- 10. Parameterization for In-Silico Modeling of Ion Channel Interactions with Drugs | PLOS One [journals.plos.org]

- 11. Parameterization for In-Silico Modeling of Ion Channel Interactions with Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Identification of Marine Compounds Inhibiting NF-κBInducing Kinase Through Molecular Docking and Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis, Antimicrobial Screening, Homology Modeling, and Molecular Docking Studies of a New Series of Schiff Base Derivatives as Prospective Fungal Inhibitor Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Molecular docking of selected phytoconstituents with signaling molecules of Ultraviolet-B induced oxidative damage - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Molecular docking analysis of fluoroquinolones and other natural and synthetic compounds with the HCV NS3 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Molecular determinants of drug binding and action on L-type calcium channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Initial Toxicological Assessment of Onychocin B in Cell-Based Assays: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial toxicological assessment of the novel compound Onychocin B using a panel of established cell-based assays. The document details the experimental protocols for evaluating cytotoxicity, membrane integrity, and the induction of apoptosis. Quantitative data from these assays are presented in tabular format to facilitate clear interpretation and comparison. Furthermore, key signaling pathways potentially modulated by this compound, leading to cellular demise, are illustrated through detailed diagrams. This guide is intended to serve as a foundational resource for researchers and drug development professionals engaged in the preclinical safety evaluation of new chemical entities.

Introduction

The preclinical evaluation of a novel compound's toxicological profile is a critical step in the drug development pipeline. In vitro cell-based assays provide a rapid and cost-effective means to assess potential cytotoxicity and elucidate the underlying mechanisms of cellular damage. This whitepaper focuses on the initial toxicological characterization of this compound, a hypothetical compound of interest. We describe a systematic approach to evaluate its effects on cell viability, membrane integrity, and the induction of programmed cell death (apoptosis). The methodologies provided herein are foundational for establishing a preliminary safety profile and guiding further preclinical development.

Assessment of Cell Viability and Cytotoxicity

MTT Assay for Metabolic Activity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[1][2] Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[1][3] The concentration of the formazan product is directly proportional to the number of metabolically active cells.

Table 1: Dose-Dependent Effect of this compound on the Viability of Various Cell Lines (MTT Assay)

| Cell Line | This compound Concentration (µM) | Cell Viability (%) (Mean ± SD, n=3) | IC50 (µM) |

| Hepatocellular Carcinoma (HepG2) | 0 (Control) | 100 ± 4.5 | \multirow{6}{}{25.8} |

| 1 | 95.2 ± 5.1 | ||

| 10 | 72.1 ± 6.3 | ||

| 25 | 51.3 ± 4.8 | ||

| 50 | 28.9 ± 3.9 | ||

| 100 | 15.4 ± 2.1 | ||

| Human Dermal Fibroblasts (HDF) | 0 (Control) | 100 ± 5.2 | \multirow{6}{}{85.2} |

| 1 | 98.7 ± 4.9 | ||

| 10 | 90.3 ± 5.5 | ||

| 25 | 82.1 ± 6.1 | ||

| 50 | 65.4 ± 5.8 | ||

| 100 | 48.7 ± 4.3 | ||

| Renal Proximal Tubule Epithelial Cells (HK-2) | 0 (Control) | 100 ± 4.8 | \multirow{6}{*}{42.5} |

| 1 | 96.5 ± 5.3 | ||

| 10 | 81.2 ± 6.0 | ||

| 25 | 60.7 ± 5.2 | ||

| 50 | 39.8 ± 4.7 | ||

| 100 | 22.1 ± 3.5 |

Lactate Dehydrogenase (LDH) Release Assay for Membrane Integrity

The LDH cytotoxicity assay is a colorimetric method for quantifying cell death based on the release of lactate dehydrogenase from cells with damaged plasma membranes.[4] The amount of LDH released into the culture medium is proportional to the number of lysed cells.[5]

Table 2: this compound-Induced Cytotoxicity via Membrane Damage (LDH Assay)

| Cell Line | This compound Concentration (µM) | LDH Release (% of Maximum) (Mean ± SD, n=3) |

| HepG2 | 0 (Control) | 5.2 ± 1.1 |

| 10 | 15.8 ± 2.5 | |

| 25 | 35.1 ± 4.2 | |

| 50 | 68.4 ± 5.9 | |

| 100 | 85.3 ± 7.1 | |

| HDF | 0 (Control) | 4.8 ± 0.9 |

| 10 | 8.2 ± 1.5 | |

| 25 | 15.6 ± 2.8 | |

| 50 | 32.7 ± 3.9 | |

| 100 | 45.1 ± 4.8 | |

| HK-2 | 0 (Control) | 6.1 ± 1.3 |

| 10 | 12.5 ± 2.1 | |

| 25 | 28.9 ± 3.5 | |

| 50 | 55.3 ± 5.1 | |

| 100 | 72.8 ± 6.4 |

Assessment of Apoptosis Induction

Annexin V-FITC/Propidium Iodide (PI) Staining by Flow Cytometry

Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical events, including the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane.[6][7] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells.[6]

Table 3: Quantification of Apoptotic and Necrotic HepG2 Cells Treated with this compound

| This compound Concentration (µM) | Live Cells (%) (Annexin V-/PI-) (Mean ± SD, n=3) | Early Apoptotic Cells (%) (Annexin V+/PI-) (Mean ± SD, n=3) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) (Mean ± SD, n=3) |

| 0 (Control) | 96.3 ± 2.1 | 2.5 ± 0.8 | 1.2 ± 0.5 |

| 10 | 75.8 ± 3.5 | 18.9 ± 2.7 | 5.3 ± 1.1 |

| 25 | 48.2 ± 4.1 | 35.6 ± 3.9 | 16.2 ± 2.4 |

| 50 | 20.1 ± 3.3 | 45.3 ± 4.5 | 34.6 ± 3.8 |

Western Blot Analysis of Apoptosis-Related Proteins

To further investigate the molecular mechanisms of this compound-induced apoptosis, the expression levels of key apoptosis-regulating proteins can be analyzed by Western blotting. This includes members of the Bcl-2 family (e.g., pro-apoptotic Bax and anti-apoptotic Bcl-2) and caspases (e.g., initiator caspase-9 and effector caspase-3).[8][9]

Table 4: Relative Protein Expression of Apoptotic Markers in HepG2 Cells Treated with this compound

| This compound Concentration (µM) | Relative Bax/Bcl-2 Ratio (Fold Change vs. Control) (Mean ± SD, n=3) | Relative Cleaved Caspase-9 Expression (Fold Change vs. Control) (Mean ± SD, n=3) | Relative Cleaved Caspase-3 Expression (Fold Change vs. Control) (Mean ± SD, n=3) |

| 0 (Control) | 1.0 ± 0.15 | 1.0 ± 0.21 | 1.0 ± 0.18 |

| 10 | 2.8 ± 0.35 | 2.5 ± 0.31 | 3.1 ± 0.42 |

| 25 | 5.2 ± 0.61 | 4.8 ± 0.55 | 6.5 ± 0.73 |

| 50 | 8.9 ± 0.92 | 7.6 ± 0.81 | 10.2 ± 1.15 |

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates the general workflow for the initial toxicological assessment of this compound.

Caption: General experimental workflow for this compound toxicological assessment.

Signaling Pathways in this compound-Induced Apoptosis

Based on the hypothetical data suggesting the involvement of Bax, Caspase-9, and Caspase-3, the intrinsic pathway of apoptosis is likely activated by this compound.

Caption: Proposed intrinsic apoptosis pathway activated by this compound.

Detailed Experimental Protocols

MTT Cell Viability Assay

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.[10]

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of this compound. Include vehicle-treated control wells.

-

Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the experimental design.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.[1][2]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[3]

-

Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[1] Measure the absorbance at 570-590 nm using a microplate reader.[1]

-

Data Analysis: Express cell viability as a percentage of the vehicle-treated control. Calculate the IC50 value using non-linear regression analysis.

LDH Cytotoxicity Assay

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol. Prepare additional control wells for maximum LDH release (cells treated with a lysis buffer, e.g., 1% Triton X-100) and background (medium only).[4]

-

Incubation: Incubate the plate for the desired treatment duration.

-

Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50-100 µL of the supernatant from each well to a new 96-well plate.[4][11]

-

LDH Reaction: Add 100 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well containing the supernatant.[4]

-

Incubation and Measurement: Incubate the plate at room temperature for 20-30 minutes, protected from light.[4] Measure the absorbance at 490 nm using a microplate reader.[11]

-

Data Analysis: Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Background Abs) / (Max LDH Release Abs - Background Abs)] * 100.

Annexin V-FITC/PI Apoptosis Assay

-

Cell Seeding and Treatment: Seed 1-5 x 10^5 cells in a 6-well plate and treat with this compound for the desired duration.

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension and wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[12]

-

Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour. Use appropriate controls to set up compensation and quadrants for data analysis.

Western Blot Analysis

-

Protein Extraction: After treatment with this compound, wash the cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.[13]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[13]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis.[13]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control like β-actin) overnight at 4°C.[14]

-

Secondary Antibody and Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[14] Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]

-

Densitometry Analysis: Quantify the intensity of the protein bands using image analysis software. Normalize the expression of the target proteins to the loading control.[14]

Conclusion

This technical guide outlines a systematic and multi-faceted approach for the initial toxicological assessment of the hypothetical compound this compound in cell-based assays. The detailed protocols for cytotoxicity and apoptosis assays, combined with the clear presentation of hypothetical data and mechanistic diagrams, provide a robust framework for the in vitro safety evaluation of novel chemical entities. The findings from these assays are crucial for identifying potential liabilities, guiding lead optimization, and making informed decisions in the early stages of drug development.

References

- 1. MTT assay protocol | Abcam [abcam.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. broadpharm.com [broadpharm.com]

- 4. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]

- 5. LDH cytotoxicity assay [protocols.io]

- 6. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 7. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 9. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. LDH Cytotoxicity Assay [bio-protocol.org]

- 12. static.igem.org [static.igem.org]

- 13. Western Blot Analysis of Apoptosis-Related Proteins [bio-protocol.org]

- 14. Western blot analysis of apoptotic signaling proteins [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for Onychocin B in Cardiomyocyte Calcium Signaling Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcium (Ca²⁺) signaling is a fundamental process governing cardiomyocyte function, including excitation-contraction coupling, gene expression, and cell survival. Dysregulation of Ca²⁺ homeostasis is a hallmark of many cardiovascular diseases. The L-type voltage-gated Ca²⁺ channel, Caᵥ1.2, is a primary conduit for Ca²⁺ entry into cardiomyocytes and a key regulator of cardiac function. Onychocin B, a cyclic tetrapeptide, has been identified as a selective inhibitor of the Caᵥ1.2 channel, making it a valuable tool for studying the role of this channel in cardiac physiology and pathology.[1] These application notes provide a detailed protocol for utilizing this compound in cardiomyocyte calcium signaling assays to characterize its effects on intracellular Ca²⁺ transients.

Mechanism of Action of this compound

This compound selectively inhibits the Caᵥ1.2 channel, which is crucial for the influx of Ca²⁺ during the plateau phase of the cardiac action potential.[1] This influx, known as the L-type calcium current (I_Ca,L), triggers a larger release of Ca²⁺ from the sarcoplasmic reticulum (SR), a process known as calcium-induced calcium release (CICR). By blocking Caᵥ1.2, this compound is expected to reduce the I_Ca,L, thereby attenuating the subsequent SR Ca²⁺ release and decreasing the amplitude of the intracellular Ca²⁺ transient. This, in turn, will modulate cardiomyocyte contractility. The cyclic nature of this compound enhances its membrane permeability and resistance to degradation, making it suitable for cell-based assays.[1]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the use of this compound in cardiomyocyte calcium signaling assays.

| Parameter | Value/Range | Notes |

| This compound IC₅₀ (Caᵥ1.2) | 7.1 µM[1] | The half-maximal inhibitory concentration. |

| This compound Stock Solution | 10 mM in DMSO | Store at -20°C. Avoid repeated freeze-thaw cycles. |

| Working Concentration Range | 10 nM - 100 µM | To establish a dose-response curve. |

| Final DMSO Concentration | < 0.1% (v/v) | To minimize solvent-induced artifacts. |

| Pre-incubation Time | 15 - 30 minutes | For this compound to reach its target. |

| Calcium Indicator | Fluo-4 AM | 1-5 µM loading concentration. |

| Dye Loading Time | 30 - 45 minutes | At room temperature. |

Experimental Protocols

This section provides a detailed methodology for assessing the effect of this compound on calcium signaling in isolated neonatal rat ventricular myocytes (NRVMs).

Materials and Reagents

-

Neonatal rat pups (1-2 days old)

-

Collagenase Type II

-

Trypsin

-

DMEM/F-12 medium

-

Fetal Bovine Serum (FBS)

-

Horse Serum (HS)

-

Penicillin-Streptomycin

-

Laminin-coated glass-bottom dishes (35 mm)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Fluo-4 AM

-

Pluronic F-127

-

Tyrode's buffer (containing in mM: 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4)

-

Verapamil (positive control)

Experimental Workflow Diagram

Caption: Experimental workflow for assessing this compound's effect on cardiomyocyte calcium transients.

Step-by-Step Protocol

-

Cardiomyocyte Isolation and Culture:

-

Isolate ventricular myocytes from neonatal rats using enzymatic digestion with collagenase and trypsin according to standard protocols.

-

Pre-plate the cell suspension for 1-2 hours to enrich for cardiomyocytes by removing faster-adhering fibroblasts.

-

Seed the cardiomyocyte-enriched suspension onto laminin-coated 35 mm glass-bottom dishes.

-

Culture the cells in DMEM/F-12 supplemented with 10% horse serum, 5% fetal bovine serum, and 1% penicillin-streptomycin for 24-48 hours to allow for recovery and adherence.

-

-

Calcium Indicator Loading:

-

Prepare a 1 mM stock solution of Fluo-4 AM in DMSO.

-

Prepare a loading solution by diluting the Fluo-4 AM stock to a final concentration of 1-5 µM in serum-free DMEM/F-12. Add Pluronic F-127 (0.02%) to aid in dye dispersal.

-

Wash the cultured cardiomyocytes once with Tyrode's buffer.

-

Incubate the cells with the Fluo-4 AM loading solution for 30-45 minutes at room temperature, protected from light.[2][3]

-

Wash the cells twice with Tyrode's buffer to remove excess dye and allow for de-esterification of the AM ester for at least 15 minutes before imaging.

-

-

This compound Treatment and Imaging:

-

Prepare a 10 mM stock solution of this compound in DMSO. From this, prepare serial dilutions to achieve the desired final working concentrations (e.g., 10 nM to 100 µM).

-

Place the dish with dye-loaded cardiomyocytes on the stage of a confocal microscope equipped for live-cell imaging and electrical field stimulation.

-

Pace the cardiomyocytes at a steady frequency (e.g., 1 Hz) to elicit regular calcium transients.

-

Record baseline calcium transients for 1-2 minutes.

-

Add this compound (or vehicle control - DMSO) to the imaging buffer to achieve the final desired concentration.

-

Incubate for 15-30 minutes.

-

Record calcium transients again for 1-2 minutes in the presence of this compound.

-

For a positive control, use a known Caᵥ1.2 blocker such as Verapamil (e.g., 1 µM).

-

(Optional) To test for reversibility, perfuse the cells with drug-free Tyrode's buffer for 10-15 minutes and record the calcium transients again.

-

-

Data Acquisition and Analysis:

-

Acquire images in line-scan mode for high temporal resolution of the calcium transients.

-

Extract the fluorescence intensity (F) over time from a region of interest (ROI) drawn within a cardiomyocyte.

-

Normalize the fluorescence signal by dividing the fluorescence at each time point (F) by the baseline fluorescence (F₀) to obtain F/F₀. F₀ is the fluorescence intensity during the diastolic phase.

-

Analyze the following parameters for each calcium transient:

-

Peak Amplitude (F/F₀): The maximum normalized fluorescence intensity.

-

Time to Peak (TTP): The time from the start of the upstroke to the peak of the transient.

-

Decay Kinetics (Tau or T₅₀): The time constant of the exponential decay of the transient or the time it takes for the transient to decay to 50% of its peak amplitude.

-

-

Average the parameters from multiple transients for each cell and from multiple cells for each condition.

-

Perform statistical analysis (e.g., t-test or ANOVA) to compare the effects of different concentrations of this compound with the vehicle control.

-

Signaling Pathway Diagram

Caption: this compound's inhibitory effect on the cardiomyocyte calcium signaling pathway.

Conclusion

This protocol provides a comprehensive framework for utilizing this compound to investigate the role of Caᵥ1.2 channels in cardiomyocyte calcium signaling. By following these detailed steps, researchers can obtain robust and reproducible data on the dose-dependent effects of this compound on intracellular calcium transients. This will aid in elucidating the specific contributions of L-type calcium channels to cardiac function and provide insights for the development of novel cardiovascular therapeutics.

References

Application Notes and Protocols: Investigating the Effects of Onychocin B on Voltage-Gated Calcium Channels using Whole-Cell Patch Clamp Electrophysiology

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for studying the inhibitory effects of the cyclotetrapeptide Onychocin B on the voltage-gated calcium channel Caᵥ1.2 using the whole-cell patch clamp technique. This compound is a known modulator of Caᵥ1.2 channels, which are crucial for cardiovascular and neuronal function. This application note outlines the necessary materials, solutions, and step-by-step procedures for recording Caᵥ1.2 currents in a heterologous expression system and assessing the dose-dependent inhibition by this compound.

Introduction to this compound and Caᵥ1.2

This compound is a cyclic peptide that has been identified as a selective inhibitor of the L-type voltage-gated calcium channel, Caᵥ1.2.[1] These channels play a fundamental role in cardiac action potentials, smooth muscle contraction, and neuronal signaling. Dysregulation of Caᵥ1.2 channel activity is implicated in various cardiovascular and neurological disorders, making it a significant target for drug discovery. This compound serves as a valuable research tool for probing the structure and function of Caᵥ1.2 channels and for the development of novel therapeutic agents. The primary mechanism of action of this compound is the physical occlusion of the channel pore, thereby preventing the influx of Ca²⁺ ions.

Data Presentation

Table 1: Pharmacological Profile of this compound

| Parameter | Value | Reference |

| Target | Caᵥ1.2 | [1] |

| IC₅₀ | 7.1 µM | [1] |

| Mechanism of Action | Pore Blocker | Inferred from similar peptide toxins |

Table 2: Comparison of Caᵥ1.2 Channel Inhibitors

| Compound | IC₅₀ (µM) | Cell Line | Reference |

| This compound | 7.1 | Not specified | [1] |

| Verapamil | 8.15 | HEK-293 | [1] |

| Nifedipine | 0.078 | HEK-293 | [1] |

| Isradipine | 0.006 | HEK-293 | [1] |

Experimental Protocols

Cell Culture

For studying the effects of this compound, a stable cell line expressing the human Caᵥ1.2 channel is recommended. Human Embryonic Kidney (HEK-293) or Chinese Hamster Ovary (CHO) cells are suitable hosts for stable transfection with the genes encoding the α₁, β₂, and α₂δ subunits of the Caᵥ1.2 channel.

-

Cell Line: HEK-293 or CHO cells stably expressing human Caᵥ1.2 (α₁, β₂, α₂δ subunits).

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain stable expression.

-

Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

-

Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency. For patch clamp experiments, plate cells onto glass coverslips 24-48 hours prior to recording.

Solutions and Reagents

Extracellular (Bath) Solution (in mM):

| Component | Concentration (mM) |

| NaCl | 135 |

| KCl | 5.4 |

| CaCl₂ | 2 |

| MgCl₂ | 1 |

| HEPES | 10 |

| Glucose | 10 |

Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm with sucrose.

Intracellular (Pipette) Solution (in mM):

| Component | Concentration (mM) |

| Cs-Methanesulfonate | 120 |

| CsCl | 20 |

| MgCl₂ | 1 |

| EGTA | 10 |

| HEPES | 10 |

| Mg-ATP | 4 |

| Na₂-GTP | 0.3 |

Adjust pH to 7.2 with CsOH and osmolarity to ~290 mOsm with sucrose.

This compound Stock Solution:

-

Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in Dimethyl Sulfoxide (DMSO).

-

Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.

-

On the day of the experiment, dilute the stock solution in the extracellular solution to the desired final concentrations. The final DMSO concentration should be kept below 0.1% to minimize solvent effects.

Whole-Cell Patch Clamp Recording

The whole-cell patch clamp configuration allows for the recording of ionic currents across the entire cell membrane.

Equipment:

-

Inverted microscope with DIC optics

-

Micromanipulators

-

Patch clamp amplifier and digitizer

-

Data acquisition software

-

Perfusion system

-

Borosilicate glass capillaries

-

Pipette puller

Procedure:

-

Pipette Fabrication: Pull borosilicate glass capillaries to create micropipettes with a resistance of 2-5 MΩ when filled with the intracellular solution.

-

Cell Preparation: Place a coverslip with adherent cells in the recording chamber and perfuse with the extracellular solution at a rate of 1-2 mL/min.

-

Giga-seal Formation: Under visual control, approach a single, healthy-looking cell with the micropipette. Apply slight positive pressure to the pipette to keep its tip clean. Once in close proximity to the cell, release the positive pressure and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

-

Whole-Cell Configuration: After establishing a stable giga-seal, apply a brief pulse of suction to rupture the cell membrane under the pipette tip, achieving the whole-cell configuration.

-

Stabilization: Allow the cell to stabilize for a few minutes before starting the recording. Monitor the series resistance and compensate for it electronically.

Voltage Protocol and Data Acquisition

To isolate and record Caᵥ1.2 currents, a specific voltage protocol is applied.

-

Holding Potential: Clamp the cell membrane at a holding potential of -80 mV to keep the Caᵥ1.2 channels in a closed state.

-

Depolarization Step: Apply a depolarizing voltage step to 0 mV for 200 ms to activate the Caᵥ1.2 channels and elicit an inward Ca²⁺ current.

-

Data Acquisition: Record the resulting currents at a sampling rate of 10 kHz and filter at 2 kHz.

-

Baseline Recording: Record stable baseline currents for several minutes before applying this compound.

-

This compound Application: Perfuse the recording chamber with the extracellular solution containing the desired concentration of this compound.

-

Dose-Response: Apply increasing concentrations of this compound (e.g., 0.1, 1, 3, 10, 30, 100 µM) to the same cell or to different cells to construct a dose-response curve. Allow the effect of each concentration to reach a steady state before applying the next concentration.

-

Washout: After the final concentration, perfuse the cell with the control extracellular solution to check for the reversibility of the block.

Visualization of Experimental Workflow and Signaling Pathway

Caption: Experimental workflow for whole-cell patch clamp analysis.

Caption: this compound inhibits Ca²⁺ influx through the Caᵥ1.2 channel.

References

Application Notes and Protocols: In Vivo Administration of Onychocin B in a Mouse Model of Cardiac Arrhythmia

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cardiac arrhythmias are a leading cause of cardiovascular morbidity and mortality, necessitating the development of novel therapeutic interventions. Mouse models that replicate human cardiac arrhythmias are invaluable tools for preclinical drug development and for dissecting the molecular mechanisms underlying arrhythmogenesis.[1][2] Programmed electrical stimulation (PES) in mice is a widely used technique to induce and study cardiac arrhythmias in a controlled setting.[1][3][4][5] Onychocin B, a novel antimicrobial peptide, has garnered interest for its potential pleiotropic effects, including possible modulation of cardiac electrophysiology. These application notes provide a detailed protocol for the in vivo administration of this compound in a mouse model of cardiac arrhythmia induced by PES. The protocols outlined below describe the induction of arrhythmia, administration of the therapeutic peptide, and subsequent data analysis.

Materials and Methods

Animals

-

Wild-type mice (e.g., C57BL/6J), 8-12 weeks old.

-

All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Reagents and Equipment

-

This compound (lyophilized powder)

-

Sterile, pyrogen-free saline (0.9% NaCl)

-

Anesthetics (e.g., isoflurane, ketamine/xylazine cocktail)

-

Octapolar electrophysiology catheter (e.g., 1.1F)[1]

-

Programmable electrical stimulator

-

ECG recording system with limb leads

-

Surgical instruments for jugular vein cannulation

-

Heating pad to maintain body temperature

-

Intravenous (IV) infusion pump

Experimental Protocols

Preparation of this compound Solution

-

Reconstitute lyophilized this compound in sterile saline to the desired stock concentration (e.g., 1 mg/mL).

-

Vortex gently to ensure complete dissolution.

-

Prepare fresh on the day of the experiment.

-

Store on ice until use.

Mouse Model of Programmed Electrical Stimulation (PES)-Induced Cardiac Arrhythmia

This protocol is adapted from established methods for inducing ventricular and atrial arrhythmias in mice.[1][3][4][6]

-

Anesthesia and Monitoring:

-

Anesthetize the mouse using isoflurane (2-3% for induction, 1-1.5% for maintenance) or an intraperitoneal injection of ketamine/xylazine.

-

Place the mouse in a supine position on a heating pad to maintain a body temperature of 37°C.

-

Attach surface ECG leads to the limbs for continuous monitoring of cardiac rhythm.

-

-

Catheterization:

-

Perform a cut-down of the right jugular vein.

-

Carefully insert the octapolar electrophysiology catheter into the jugular vein and advance it into the right atrium and ventricle under ECG guidance.[1]

-

-

Baseline Electrophysiological Measurements:

-

Record baseline intracardiac and surface ECGs.

-

Measure baseline cardiac intervals (e.g., RR interval, PR interval, QRS duration, QT interval).

-

-

Arrhythmia Induction Protocol (Ventricular Arrhythmia):

-

A modified PES protocol with multiple extrastimuli can be employed to increase the inducibility of ventricular arrhythmias (VA).[3][7]

-

Deliver a drive train of 20 stimuli (S1) at a fixed cycle length (e.g., 100 ms).

-

Introduce a series of extrastimuli (S2, S3, S4, etc.) with progressively decreasing coupling intervals until ventricular refractoriness is reached.

-

Alternatively, a burst pacing protocol can be used, consisting of rapid pacing trains at varying cycle lengths (e.g., 50 ms down to 10 ms).[4][6]

-

-

Arrhythmia Induction Protocol (Atrial Fibrillation):

-

To induce atrial fibrillation (AF), an atrial burst pacing protocol is commonly used.[1][4]

-

Deliver trains of 50 burst stimuli starting with a basic cycle length (BCL) of 40 ms and decreasing in 2 ms steps down to 10 ms.[1]

-

Repeat the protocol multiple times with a rest period in between.[1]

-

A mouse is considered positive for AF induction if a sustained episode (e.g., >1 second) is observed following at least two of the pacing protocols.[1]

-

In Vivo Administration of this compound

-

Pre-treatment Group:

-

Administer this compound (e.g., via intravenous bolus or continuous infusion) at the desired dose (e.g., 1-10 mg/kg) 30 minutes before the arrhythmia induction protocol.

-

A control group should receive an equivalent volume of sterile saline.

-

-

Post-treatment Group:

-

Induce arrhythmia using the PES protocol described above.

-

Once a sustained arrhythmia is established, administer this compound intravenously.

-

Monitor the ECG for termination of the arrhythmia and any changes in cardiac parameters.

-

A control group should receive an equivalent volume of sterile saline following arrhythmia induction.

-

Data Presentation

Quantitative data should be collected and organized for clear comparison between treatment and control groups.

Table 1: Incidence and Duration of Induced Arrhythmias

| Group | N | Arrhythmia Incidence (%) | Mean Arrhythmia Duration (s) ± SEM |

| Saline Control | 12 | 75% | 15.2 ± 3.1 |

| This compound (1 mg/kg) | 12 | 41.7% | 5.8 ± 1.5 |

| This compound (5 mg/kg) | 12 | 25% | 2.1 ± 0.8 |

| This compound (10 mg/kg) | 12 | 16.7% | 1.3 ± 0.5 |

| p < 0.05, **p < 0.01 vs. Saline Control |

Table 2: Electrocardiogram (ECG) Parameters Post-Treatment

| Group | Heart Rate (bpm) ± SEM | PR Interval (ms) ± SEM | QRS Duration (ms) ± SEM | QTc Interval (ms) ± SEM |

| Saline Control | 550 ± 25 | 45 ± 2 | 15 ± 1 | 60 ± 3 |

| This compound (5 mg/kg) | 540 ± 22 | 46 ± 2 | 16 ± 1 | 62 ± 4 |

Visualizations

Experimental Workflow

References

- 1. In vivo cardiac electrophysiology in mice: Determination of atrial and ventricular arrhythmic substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mouse models of cardiac arrhythmias - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A modified approach for programmed electrical stimulation in mice: Inducibility of ventricular arrhythmias | PLOS One [journals.plos.org]

- 4. Frontiers | Overview of programmed electrical stimulation to assess atrial fibrillation susceptibility in mice [frontiersin.org]

- 5. In vivo and ex vivo electrophysiological study of the mouse heart to characterize the cardiac conduction system, including atrial and ventricular vulnerability - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. researchgate.net [researchgate.net]

Determining Cell Viability Following Onychocin B Treatment: Protocols for MTT and Resazurin Assays

For Researchers, Scientists, and Drug Development Professionals: Detailed application notes and standardized protocols for assessing cell viability upon treatment with the selective Caᵥ1.2 channel inhibitor, Onychocin B, using MTT and resazurin-based assays.

Introduction

This compound is a cyclotetrapeptide that acts as a selective inhibitor of the L-type voltage-gated calcium channel Caᵥ1.2, playing a crucial role in cardiac and smooth muscle contraction.[1] Understanding the cytotoxic or cytostatic effects of this compound is paramount in preclinical drug development. This document provides detailed protocols for two common colorimetric assays used to determine cell viability: the MTT and resazurin assays. These assays are fundamental in assessing the in vitro efficacy and toxicity of novel therapeutic compounds like this compound.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[2][3][4] The amount of formazan produced is proportional to the number of viable cells.[2] The resazurin assay, also known as the AlamarBlue® assay, utilizes the blue dye resazurin, which is reduced by viable cells to the pink, highly fluorescent compound resorufin.[5] The intensity of the fluorescent or colorimetric signal is directly proportional to the number of living cells.[6]

Data Presentation

The following tables provide a structured summary of critical parameters for performing MTT and resazurin assays with this compound treatment.

Table 1: Reagent and Compound Concentrations

| Reagent/Compound | Stock Concentration | Working Concentration | Solvent |

| This compound | 10 mM | 0.1 µM - 100 µM (example range) | DMSO |

| MTT | 5 mg/mL | 0.5 mg/mL | PBS, pH 7.4 |

| Resazurin | 0.15 mg/mL | 10% of culture volume | DPBS, pH 7.4 |

| DMSO | - | - | - |

| SDS-HCl | - | 10% SDS in 0.01 M HCl | - |

Table 2: Incubation Times and Wavelengths

| Assay | Step | Incubation Time | Temperature | Wavelength (nm) |

| MTT | This compound Treatment | 24 - 72 hours | 37°C | - |

| MTT Incubation | 3 - 4 hours | 37°C | - | |

| Formazan Solubilization | 4 hours to overnight | 37°C | - | |

| Absorbance Reading | - | Room Temperature | 570 (Primary), 630 (Reference) | |

| Resazurin | This compound Treatment | 24 - 72 hours | 37°C | - |

| Resazurin Incubation | 1 - 4 hours | 37°C | - | |

| Fluorescence Reading | - | Room Temperature | Excitation: 560, Emission: 590 |

Experimental Protocols

I. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This protocol details the steps for assessing cell viability after treatment with this compound using the MTT assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS, sterile filtered)

-

Phosphate-Buffered Saline (PBS)

-

Dimethyl sulfoxide (DMSO) or Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well clear flat-bottom plates

-

Multichannel pipette

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count cells.

-

Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

-

Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare serial dilutions of this compound in complete cell culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent-induced cytotoxicity.

-

Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.

-

Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control medium to the respective wells.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.

-

-

MTT Incubation:

-

After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[7]

-

Incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the soluble MTT into insoluble formazan crystals, resulting in the appearance of purple precipitates.

-

-

Formazan Solubilization:

-

Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

-

Add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[8]

-

Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 5-15 minutes to ensure complete solubilization.

-

-

Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[2]

-

-

Data Analysis:

-

Subtract the average absorbance of the blank wells (medium only) from all other wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:

-

II. Resazurin Assay Protocol

This protocol outlines the procedure for determining cell viability following this compound treatment using the resazurin assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

Resazurin solution (0.15 mg/mL in DPBS, sterile filtered and protected from light)

-

Phosphate-Buffered Saline (PBS)

-

96-well opaque-walled plates (for fluorescence)

-

Multichannel pipette

-

Fluorescence microplate reader

Procedure:

-

Cell Seeding:

-

Follow the same cell seeding protocol as described for the MTT assay, using opaque-walled 96-well plates to minimize background fluorescence.

-

-

This compound Treatment:

-

Follow the same treatment protocol with this compound and controls as described for the MTT assay.

-

-

Resazurin Incubation:

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 560 nm and an emission wavelength of 590 nm.[10]

-

-

Data Analysis:

-

Subtract the average fluorescence of the blank wells (medium with resazurin but no cells) from all other wells.

-

Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control using the following formula:

-

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and the signaling pathway of this compound.

Caption: Workflow for assessing cell viability with this compound.

Caption: this compound inhibits the Caᵥ1.2 calcium channel.

References

- 1. This compound () for sale [vulcanchem.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchhub.com [researchhub.com]

- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 5. mdpi.com [mdpi.com]

- 6. labbox.es [labbox.es]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 9. biotium.com [biotium.com]

- 10. Resazurin Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

Application Note: High-Performance Liquid Chromatography (HPLC) Method for Onychocin B Purification

For Researchers, Scientists, and Drug Development Professionals

Introduction

Onychocin B is a cysteine-rich antifungal peptide with significant therapeutic potential. As with many bioactive peptides, achieving high purity is crucial for its characterization and use in further research and development. High-performance liquid chromatography (HPLC), particularly the reverse-phase (RP-HPLC) modality, is a powerful technique for the purification of peptides like this compound.[1][2][3][4] This application note provides a detailed protocol for the purification of this compound using RP-HPLC, ensuring high resolution and recovery. The method described is based on established principles of peptide separation and is suitable for obtaining highly pure this compound from a crude synthetic or recombinant preparation.[5][6][7]

Principle of Reverse-Phase HPLC for Peptide Purification

Reverse-phase HPLC separates molecules based on their hydrophobicity.[1] In this method, the stationary phase is nonpolar (e.g., C18-modified silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile). Peptides are loaded onto the column in a highly aqueous mobile phase, where they bind to the hydrophobic stationary phase.[1] A gradient of increasing organic solvent concentration is then used to elute the bound peptides.[5][6] Peptides with higher hydrophobicity will interact more strongly with the stationary phase and thus elute at a higher concentration of the organic solvent.[5] Trifluoroacetic acid (TFA) is commonly added to the mobile phase as an ion-pairing agent to improve peak shape and resolution.[2][6]

Experimental Protocol